molecular formula C16H12N2O3 B3031386 1-Benzyl-5-nitroindole-3-carbaldehyde CAS No. 300664-53-3

1-Benzyl-5-nitroindole-3-carbaldehyde

Cat. No.: B3031386
CAS No.: 300664-53-3
M. Wt: 280.28 g/mol
InChI Key: SOPMEIKWKUESBL-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitroindole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by a benzyl group at the 1-position, a nitro group at the 5-position, and an aldehyde group at the 3-position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Mechanism of Action

Target of Action

It’s important to note that the compound is a derivative of5-nitroindole and indole-3-carbaldehyde , both of which have been studied extensively .

5-Nitroindole is a universal base analogue for oligonucleotide synthesis, capable of pairing equally with all four naturally occurring DNA/RNA bases . Indole-3-carbaldehyde, on the other hand, is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Mode of Action

Indole derivatives, in general, have been found to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives, in general, are of wide interest due to their diverse biological and clinical applications .

Result of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Action Environment

It’s important to note that the environment can significantly impact the effectiveness of indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitroindole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the reaction of 1H-indole-3-carbaldehyde with benzyl bromide and subsequent nitration to introduce the nitro group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the indole ring .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-nitroindole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Benzyl bromide, sodium hydride.

Major Products:

Comparison with Similar Compounds

    1-Benzyl-3-nitroindole: Similar structure but with the nitro group at the 3-position.

    5-Nitroindole-3-carbaldehyde: Lacks the benzyl group at the 1-position.

    1-Benzylindole-3-carbaldehyde: Lacks the nitro group at the 5-position.

Uniqueness: 1-Benzyl-5-nitroindole-3-carbaldehyde is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The combination of the benzyl, nitro, and aldehyde groups allows for versatile chemical modifications and potential biological activities .

Properties

IUPAC Name

1-benzyl-5-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-13-10-17(9-12-4-2-1-3-5-12)16-7-6-14(18(20)21)8-15(13)16/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPMEIKWKUESBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370745
Record name 1-benzyl-5-nitroindole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300664-53-3
Record name 5-Nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300664-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-5-nitroindole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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